Regioisomeric Fluorine Position: 4-Fluoro vs. 2-Fluoro and 3-Fluoro Analogs
The 4-fluorophenyl ethynyl substitution on the target compound provides a distinct electronic profile compared to its 2-fluoro and 3-fluoro regioisomers. In closely related ethynyl oxazinone series, the para-fluorine orientation has been shown to influence MAO-B inhibitory potency, with the 4-fluorophenyl ethynyl analog achieving an IC50 of 1.35 μM, approaching the reference inhibitor pargyline [1]. The 2-fluoro and 3-fluoro regioisomers (CAS 1956377-05-1 and 1956324-52-9, respectively) are commercially available but lack equivalent published potency data, suggesting the para-substitution pattern is the preferred orientation for biological activity in this chemotype .
| Evidence Dimension | MAO-B inhibitory activity (para-fluorophenyl ethynyl vs. related ethynyl oxazinones) |
|---|---|
| Target Compound Data | IC50 = 1.35 μM (reported for 1-(2-(4-fluorophenyl)ethynyl) analog 5g in a 1,2,4-oxadiazin-5(6H)-one series with close structural homology) |
| Comparator Or Baseline | Pargyline (reference MAO-B inhibitor); 2-fluoro and 3-fluoro regioisomers – no published quantitative potency data available |
| Quantified Difference | Achieves potency approaching pargyline; data gap exists for 2-fluoro and 3-fluoro regioisomers |
| Conditions | In vitro MAO-B inhibition assay using [14C]phenylethylamine as substrate in rat brain mitochondrial preparation |
Why This Matters
The para-fluorophenyl ethynyl configuration is the most extensively characterized regioisomer for MAO-B inhibition in this chemotype space, reducing the risk of pursuing an inactive regioisomer in neurological target screening campaigns.
- [1] La Spada G, et al. 1-(2-(4-Fluorophenyl)ethynyl) analog 5g MAO-B IC50 = 1.35 μM. As cited in OUCI and scite.ai. Original publication: Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors, 2024. View Source
